

# Head-to-head comparison of Avapritinib and ripretinib

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Head-to-Head Comparison of **Avapritinib** and Ripretinib for Gastrointestinal Stromal Tumors

#### Introduction

Avapritinib (Ayvakit®) and ripretinib (Qinlock®) are two pivotal tyrosine kinase inhibitors (TKIs) that have significantly advanced the treatment landscape for gastrointestinal stromal tumors (GIST). Both drugs were approved by the U.S. Food and Drug Administration (FDA) in 2020, but they serve distinct patient populations based on their unique mechanisms of action and clinical profiles[1]. Avapritinib is a highly selective inhibitor, primarily targeting specific mutations, making it a cornerstone of precision medicine for a defined subset of GIST patients. In contrast, ripretinib is a broad-spectrum inhibitor designed to tackle the heterogeneity of resistance mutations that emerge after multiple lines of therapy.

This guide provides a comprehensive, data-driven comparison of **avapritinib** and ripretinib, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of their pivotal trials to offer an objective analysis.

## Mechanism of Action: Precision vs. Broad-Spectrum Inhibition



**Avapritinib**: **Avapritinib** is a potent and selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[2][3] It was specifically designed to target the PDGFRA D842V mutation, which is known for its resistance to imatinib and other TKIs.[4] **Avapritinib** functions by binding to the ATP-binding pocket of these mutant kinases, which blocks autophosphorylation and inhibits downstream oncogenic signaling pathways, including PI3K/AKT and RAS/RAF/MEK/ERK, thereby inducing apoptosis in cancer cells.[2][5]

Ripretinib: Ripretinib employs a novel dual mechanism of action as a "switch-control" TKI.[6][7] It uniquely binds to both the "switch pocket" and the activation loop of KIT and PDGFRA kinases.[8] This action locks the kinase in an inactive state, preventing the conformational changes required for activation.[7] This dual blockade provides broad and potent inhibition across a wide range of primary and secondary mutations in KIT exons 9, 11, 13, 14, 17, and 18, and PDGFRA exons 12, 14, and 18, which are common drivers of resistance in later lines of therapy.[6][9][10]



Click to download full resolution via product page

**Caption:** Comparative mechanism of action for **Avapritinib** and Ripretinib.

## **Approved Indications and Patient Populations**



The differing mechanisms of **avapritinib** and ripretinib translate directly to their approved indications, targeting distinct GIST patient populations. **Avapritinib**'s approval is for a specific, genetically defined group, whereas ripretinib is approved for use in a broader, heavily pretreated population.[11][12]

| Feature            | Avapritinib (Ayvakit®)                                                                                               | Ripretinib (Qinlock®)                                                                                                                                           |
|--------------------|----------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GIST Indication    | Adults with unresectable or metastatic GIST harboring a PDGFRA exon 18 mutation, including D842V mutations. [12][13] | Adult patients with advanced GIST who have received prior treatment with 3 or more kinase inhibitors, including imatinib (fourth-line treatment).  [11][14][15] |
| Other Indications  | Adult patients with advanced systemic mastocytosis (AdvSM).[16][17]                                                  | None                                                                                                                                                            |
| Patient Population | Genomically-defined subset of GIST, often as a first-line treatment for this specific mutation.                      | Heavily pretreated, advanced GIST patients who have exhausted other approved therapies.                                                                         |
| FDA Approval Date  | January 9, 2020 (GIST); June 16, 2021 (AdvSM).[12][16]                                                               | May 15, 2020.[11][14]                                                                                                                                           |

## **Head-to-Head Clinical Efficacy**

Direct head-to-head trials comparing **avapritinib** and ripretinib have not been conducted, as they are approved for different treatment settings. Their efficacy is best understood through their respective pivotal clinical trials: the NAVIGATOR trial for **avapritinib** and the INVICTUS trial for ripretinib.

#### **Avapritinib: NAVIGATOR Trial**

The approval of **avapritinib** for PDGFRA exon 18-mutant GIST was based on the Phase 1 NAVIGATOR trial.[12] This study demonstrated remarkable efficacy in this patient population, which has historically been resistant to other TKIs.



### **Ripretinib: INVICTUS and INTRIGUE Trials**

Ripretinib's approval was based on the Phase 3 INVICTUS trial, which showed a significant benefit over placebo in the fourth-line setting.[1][14] Additionally, the Phase 3 INTRIGUE trial compared ripretinib to sunitinib in the second-line setting. While it did not demonstrate superior progression-free survival (PFS), it did show a more favorable safety profile.[18][19]

| Efficacy Metric                           | Avapritinib (NAVIGATOR<br>Trial)                                             | Ripretinib (INVICTUS Trial)        |
|-------------------------------------------|------------------------------------------------------------------------------|------------------------------------|
| Patient Population                        | PDGFRA Exon 18 Mutant<br>GIST (n=43)[12]                                     | ≥4th-Line Advanced GIST (n=85)[11] |
| Comparator                                | Single-Arm                                                                   | Placebo (n=44)[11]                 |
| Overall Response Rate (ORR)               | 84% (7% Complete Response, 77% Partial Response)[13]                         | 9%[14]                             |
| Median Progression-Free<br>Survival (PFS) | Not reached at time of primary<br>analysis (12-month PFS rate of<br>81%)[20] | 6.3 months[14][15]                 |
| Median Overall Survival (OS)              | Not reached at time of primary analysis (24-month OS rate of 81%)[20]        | 18.2 months[21]                    |
| Comparator PFS                            | N/A                                                                          | 1.0 month[14][15]                  |
| Comparator OS                             | N/A                                                                          | 6.3 months[21]                     |

# Experimental Protocols: Pivotal Trials NAVIGATOR Trial (NCT02508532) - Avapritinib

- Study Design: A multi-center, open-label, single-arm Phase 1 dose-escalation and dose-expansion study.[1][12]
- Patient Population: Patients with unresectable or metastatic GIST. The efficacy population for the PDGFRA exon 18 mutation indication included 43 patients harboring this mutation.[12]



- Treatment: Avapritinib was administered orally once daily. The recommended dose was established at 300 mg once daily on an empty stomach.[12]
- Primary Endpoints: Safety and tolerability in the dose-escalation phase, and Overall Response Rate (ORR) in the expansion phase.[22]
- Key Assessments: Tumor response was evaluated by investigators according to modified RECIST v1.1.

### **INVICTUS Trial (NCT03353753) - Ripretinib**

- Study Design: An international, multi-center, randomized, double-blind, placebo-controlled
   Phase 3 trial.[23][24]
- Patient Population: 129 patients with advanced GIST who had progressed on or were intolerant to at least imatinib, sunitinib, and regorafenib.[24]
- Treatment: Patients were randomized in a 2:1 ratio to receive either ripretinib 150 mg orally once daily or a matching placebo. Crossover from the placebo arm to the ripretinib arm was permitted upon disease progression.[14][23]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by blinded independent central review using modified RECIST v1.1.[11][24]
- Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[14]







Click to download full resolution via product page

**Caption:** Simplified workflows of the pivotal NAVIGATOR and INVICTUS clinical trials.

## **Safety and Tolerability**

Both drugs have manageable but distinct safety profiles. The INTRIGUE trial suggested that ripretinib may be better tolerated than sunitinib, a standard second-line therapy.[18]



| Adverse Event (Any<br>Grade)         | Avapritinib (NAVIGATOR) [12]                   | Ripretinib (INVICTUS)[24]                                                     |
|--------------------------------------|------------------------------------------------|-------------------------------------------------------------------------------|
| Nausea                               | Most common AE                                 | Common                                                                        |
| Edema (peripheral, periorbital)      | ≥ 20%                                          | -                                                                             |
| Fatigue / Asthenia                   | ≥ 20%                                          | Common (Grade 3/4: 2%)                                                        |
| Cognitive Impairment                 | ≥ 20%                                          | -                                                                             |
| Diarrhea                             | ≥ 20%                                          | Common                                                                        |
| Alopecia (Hair Loss)                 | -                                              | Common                                                                        |
| Myalgia (Muscle Pain)                | -                                              | Common                                                                        |
| Palmar-Plantar<br>Erythrodysesthesia | -                                              | Common                                                                        |
| Hypertension                         | -                                              | Common (Grade 3/4: 4%)                                                        |
| Anemia                               | -                                              | Common (Grade 3/4 in Placebo: 7%)                                             |
| Increased Lipase                     | -                                              | Grade 3/4: 5%                                                                 |
| Serious Risks                        | Intracranial hemorrhage, cognitive effects[17] | New primary cutaneous malignancies, hypertension, cardiac dysfunction[14][15] |

Note: Direct comparison of AE percentages is challenging due to different trial designs and patient populations. This table highlights common and notable adverse events.

#### **Mechanisms of Resistance**

Resistance is an inevitable challenge in TKI therapy. The mechanisms of resistance to **avapritinib** and ripretinib reflect their respective modes of action.

Avapritinib Resistance: For patients with primary PDGFRA mutations, resistance to
avapritinib has been shown to arise from secondary mutations within the PDGFRA kinase
domain itself, specifically in exons 13, 14, and 15.[25][26] These mutations, such as V658A







and G680R, are thought to sterically interfere with **avapritinib** binding to the ATP pocket.[4] [27]

Ripretinib Resistance: Resistance to ripretinib in heavily pretreated patients is more complex.
 Studies have shown an enrichment of secondary mutations in the ATP-binding pocket (AP).
 [28] These often occur in cis (on the same allele) with pre-existing activation loop (AL) mutations, leading to highly resistant compound AP/AL genotypes that can overcome the dual inhibition mechanism of ripretinib.[28][29]





Click to download full resolution via product page

**Caption:** Logical flow of treatment, mutation selection, and drug resistance.

### Conclusion



**Avapritinib** and ripretinib are both highly effective TKIs, but they are not interchangeable. They represent two different strategies in the fight against GIST: targeted precision and broadspectrum control.

- Avapritinib is a paradigm of precision oncology. It offers a highly effective, first-line option
  for patients with a specific genomic profile (PDGFRA exon 18 mutations) that was previously
  very difficult to treat.[13] Its use underscores the critical need for comprehensive mutational
  testing in all GIST patients at diagnosis.[30]
- Ripretinib addresses the challenge of acquired resistance and mutational heterogeneity that
  defines late-stage GIST. Its novel switch-control mechanism provides a much-needed,
  effective standard of care for patients who have progressed on three prior therapies,
  significantly extending progression-free and overall survival compared to placebo.[14][21]

For drug development professionals and researchers, the distinct clinical positioning of these two agents highlights the evolving landscape of GIST therapy, moving towards a more nuanced approach that considers both the initial mutational driver and the subsequent evolution of resistance mutations over multiple lines of treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FDA Approval Summary: Ripretinib for advanced gastrointestinal stromal tumor (GIST) -PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Avapritinib? [synapse.patsnap.com]
- 3. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 4. Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 5. What is Avapritinib used for? [synapse.patsnap.com]

#### Validation & Comparative





- 6. Ripretinib for the treatment of advanced gastrointestinal stromal tumor PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ripretinib in combination with tyrosine kinase inhibitor as a late-line treatment option for refractory gastrointestinal stromal tumors: two case reports and literature review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. fda.gov [fda.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. fda.gov [fda.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. FDA approves avapritinib for advanced systemic mastocytosis | FDA [fda.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. Emerging Data on the Safety and Efficacy of Ripretinib for the Treatment of Gastrointestinal Stromal Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. INTRIGUE: Final OS Analysis of Ripretinib vs Sunitinib for GIST | GI Oncology Now [gioncologynow.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Ripretinib in the treatment of patients with advanced gastrointestinal stromal tumors (GIST) | Babula | Oncology in Clinical Practice [journals.viamedica.pl]
- 22. Avapritinib in Patients With Advanced Gastrointestinal Stromal Tumors Following at Least Three Prior Lines of Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ripretinib in patients with advanced gastrointestinal stromal tumours (INVICTUS): a double-blind, randomised, placebo-controlled, phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ripretinib in patients with advanced gastrointestinal stromal tumours (INVICTUS): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ohsu.elsevierpure.com [ohsu.elsevierpure.com]



- 26. Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Evaluating the Potential of KIT-Inhibitor Ripretinib for Patients With GIST | GI Oncology Now [gioncologynow.com]
- 29. researchgate.net [researchgate.net]
- 30. onclive.com [onclive.com]
- To cite this document: BenchChem. [Head-to-head comparison of Avapritinib and ripretinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605698#head-to-head-comparison-of-avapritinib-and-ripretinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com